

Technical Guide: TAMRA-PEG4-Tetrazine for Bioorthogonal Labeling

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Compound of Interest		
Compound Name:	TAMRA-PEG4-Tetrazine	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key characteristics and applications of **TAMRA-PEG4-Tetrazine**, a fluorescent probe widely utilized in bioorthogonal chemistry. Its core utility lies in the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, commonly known as "click chemistry," for the labeling of biomolecules.

Core Properties of TAMRA-PEG4-Tetrazine

TAMRA-PEG4-Tetrazine is a bifunctional molecule comprising a tetramethylrhodamine (TAMRA) fluorophore, a tetraethylene glycol (PEG4) spacer, and a reactive tetrazine moiety. The TAMRA dye provides a strong fluorescent signal in the red region of the spectrum, making it suitable for a variety of imaging and detection applications. The hydrophilic PEG4 spacer enhances solubility in aqueous buffers and minimizes steric hindrance, improving accessibility to the target molecule. The tetrazine group is the key to its bioorthogonal reactivity, enabling rapid and specific covalent bond formation with strained alkenes, such as trans-cyclooctene (TCO).



Property	Value
Molecular Weight	846.9 g/mol
Chemical Formula	C45H50N8O9
Purity	Typically >90%
Solubility	Soluble in DMSO and DMF
Storage Condition	Store at -20°C, desiccated

Experimental Protocol: Labeling of Protein Lysates with TAMRA-PEG4-Tetrazine

This protocol details a method for the fluorescent labeling of proteins in a cell lysate that have been metabolically or enzymatically tagged with a trans-cyclooctene (TCO) or other strained alkene dienophile. This procedure is adapted from the supplementary information of the publication "Broadening the utility of farnesyltransferase-catalyzed protein labeling using norbornene-tetrazine click chemistry"[1].

Materials

- Protein lysate containing TCO-modified proteins (e.g., 1 mg/mL total protein concentration)
- TAMRA-PEG4-Tetrazine (e.g., from BroadPharm)
- Dimethyl sulfoxide (DMSO)
- ProteoExtract® Protein Precipitation Kit (or similar)
- 1x SDS-PAGE loading buffer
- Tris-HCl buffer (50 mM, pH 6.8)
- Glycerol
- Bromophenol blue



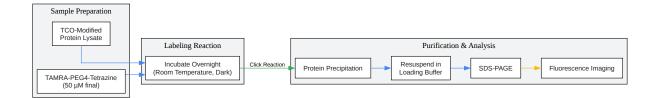
Procedure

- Reaction Setup: In a microcentrifuge tube, combine the protein lysate (at a concentration of 1 μg/μL) with TAMRA-PEG4-Tetrazine to a final concentration of 50 μM. A stock solution of TAMRA-PEG4-Tetrazine can be prepared in DMSO.
- Incubation: Incubate the reaction mixture overnight at room temperature in the dark on a rotary shaker. The darkness is crucial to prevent photobleaching of the TAMRA fluorophore.
- Protein Precipitation: Following incubation, precipitate the proteins to remove unreacted **TAMRA-PEG4-Tetrazine**. The ProteoExtract® kit can be used for this purpose, following the manufacturer's instructions.
- Resuspension: Resuspend the protein pellet in 1x SDS-PAGE loading buffer. The loading buffer should contain 2% SDS (v/v), 10% glycerol (v/v), and 0.02% bromophenol blue (v/v) in 50 mM Tris-HCl, pH 6.8.
- Analysis: The labeled protein samples can now be analyzed by SDS-PAGE. Resolve the proteins on a 12% SDS-PAGE gel.
- Fluorescence Detection: After electrophoresis, visualize the fluorescently labeled proteins using a fluorescence gel imager, such as a Typhoon FLA 9500, with the appropriate excitation and emission filters for TAMRA (excitation max ~555 nm, emission max ~580 nm).

Workflow for Protein Labeling and Detection

The following diagram illustrates the key steps in the experimental protocol for labeling TCO-modified proteins with **TAMRA-PEG4-Tetrazine** and subsequent detection.



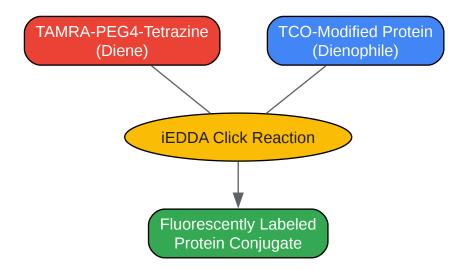


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Caption: Workflow for fluorescent labeling of proteins.

Signaling Pathway and Logical Relationships

The core of this methodology is the bioorthogonal inverse-electron-demand Diels-Alder reaction. The following diagram illustrates the logical relationship between the reactants and the product.



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Caption: iEDDA bioorthogonal reaction scheme.



This reaction is characterized by its high speed and specificity, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts. This makes **TAMRA-PEG4-Tetrazine** an excellent tool for in vitro and in vivo studies, enabling precise labeling and visualization of biological targets.

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References

- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
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